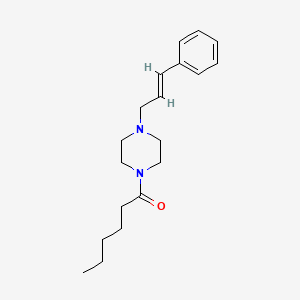
1-(4-(3-Phenylprop-2-enyl)piperazinyl)hexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-(3-Phenylprop-2-enyl)piperazinyl)hexan-1-one" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential pharmacological properties, including antidepressant and antianxiety activities, as well as antimicrobial effects. The compound is not directly mentioned in the provided papers, but the papers do discuss various piperazine derivatives with different substituents and their respective syntheses, characterizations, and biological evaluations.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds involved Claisen Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and Mannich’s reaction . Another example is the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives using a four-component cyclocondensation with diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate . These methods highlight the diverse synthetic routes available for constructing piperazine derivatives.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using various spectroscopic techniques such as IR, NMR (both ^1H and ^13C), and mass spectrometry. For example, the novel oxadiazole-piperazine derivatives had their structures confirmed by single-crystal X-ray diffraction studies, which showed that the piperazine ring adopts a chair conformation . These techniques are crucial for verifying the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions depending on their substituents. The papers provided do not detail specific reactions for "this compound," but they do discuss the reactivity of similar compounds. For instance, the oxadiazole-piperazine derivatives exhibit intermolecular hydrogen bonds, which contribute to their crystal packing . The reactivity of such compounds can be further explored using computational methods like DFT calculations to predict reactive sites for electrophilic and nucleophilic attacks.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The papers provided do not give specific data on the physical and chemical properties of "this compound." However, the biological evaluation of similar compounds suggests that these properties are conducive to potential pharmacological activities. For example, certain piperazine derivatives showed significant antidepressant and antianxiety activities in behavioral tests , and others exhibited excellent antibacterial and antifungal activities .
Applications De Recherche Scientifique
Crystallography and Structural Analysis
Studies have focused on the crystal structure and conformational details of compounds structurally similar to 1-(4-(3-Phenylprop-2-enyl)piperazinyl)hexan-1-one. For instance, compounds with a piperazine ring often adopt a distorted chair conformation, which is critical in understanding their molecular interactions and stability. Such structural analyses are crucial for drug design and synthesis (Kavitha et al., 2012).
Synthesis of Novel Compounds
Research includes the synthesis of new compounds using this compound derivatives. These synthetic processes are vital for developing potential pharmaceuticals with specific therapeutic actions (J. Kumar et al., 2017).
Development of Therapeutic Agents
Some studies have focused on developing long-acting therapeutic agents using derivatives of this compound for the treatment of conditions like cocaine abuse. This research is significant for creating more effective and sustainable treatment options (L. Hsin et al., 2002).
Antibacterial Activity
Research has also explored the antibacterial properties of new isoxazoline derivatives related to this compound. Understanding the antibacterial activities of these compounds can aid in the development of new antibiotics (Liu Wei, 2012).
Antimalarial Activity
Derivatives of this compound have been studied for their potential anti-malarial properties. Such research is pivotal in finding new treatments for malaria, particularly in the context of emerging drug resistance (W. Cunico et al., 2009).
Drug Metabolism Studies
Understanding the metabolic pathways of compounds like this compound is crucial in drug development, particularly in assessing drug safety and efficacy (Mette G. Hvenegaard et al., 2012).
Propriétés
IUPAC Name |
1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]hexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-2-3-5-12-19(22)21-16-14-20(15-17-21)13-8-11-18-9-6-4-7-10-18/h4,6-11H,2-3,5,12-17H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPVHDHJQNNMBW-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3007418.png)
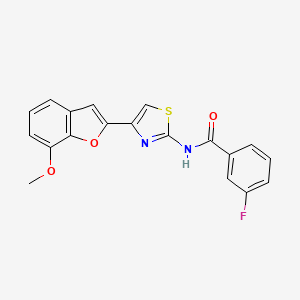
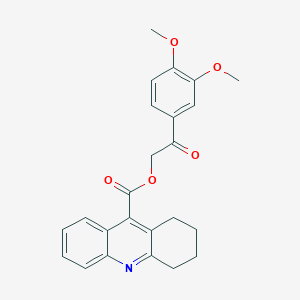
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide](/img/structure/B3007426.png)

![(Z)-2-Cyano-3-(furan-2-yl)-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B3007431.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B3007433.png)
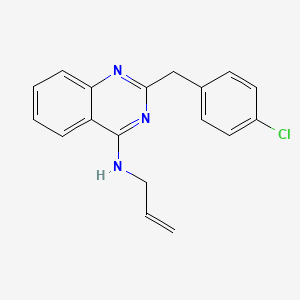

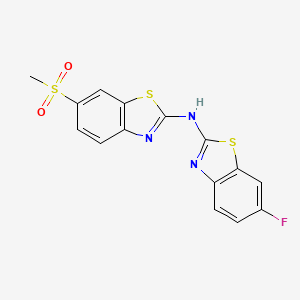
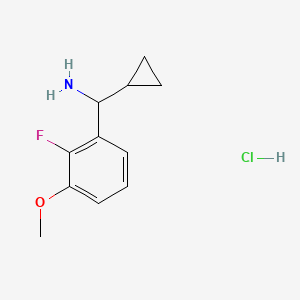
![(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B3007438.png)
![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B3007440.png)